molecular formula C11H16N5O7PS B1205372 Poly(2'-methylthioadenylic acid) CAS No. 70804-88-5

Poly(2'-methylthioadenylic acid)

Cat. No.: B1205372
CAS No.: 70804-88-5
M. Wt: 393.32 g/mol
InChI Key: XVTFTCNRRAQHEQ-KQYNXXCUSA-N
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Description

2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is a synthetic organic compound that functions as an antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet activation and thrombosis. The compound is widely used in scientific research to study platelet function and thrombosis mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylthioadenosine 5’-monophosphate triethylammonium salt hydrate involves the methylation of adenosine followed by phosphorylation. The reaction conditions typically include the use of methylating agents and phosphorylating reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2-methylthioadenosine 5’-monophosphate with altered biological activities .

Scientific Research Applications

2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is extensively used in scientific research, including:

Mechanism of Action

The compound exerts its effects by antagonizing the P2Y12 receptor, which is coupled to the G protein Gi. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and associated signaling molecules such as cyclic adenosine monophosphate (cAMP) and vasodilator-stimulated phosphoprotein (VASP) .

Comparison with Similar Compounds

Uniqueness: 2-Methylthioadenosine 5’-monophosphate triethylammonium salt hydrate is unique due to its specific structure and mechanism of action. Unlike other P2Y12 antagonists, it does not significantly raise intra-platelet cAMP levels, making it a valuable tool for studying P2Y12-dependent mechanisms without off-target effects .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O7PS/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTFTCNRRAQHEQ-KQYNXXCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N5O7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221068
Record name Poly(2'-methylthioadenylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70804-88-5
Record name Poly(2'-methylthioadenylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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